1-(2-Propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Overview
Description
1-(2-Propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a propynyl group. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(2-Propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves several steps, typically starting with the preparation of the piperazine ring. One common method involves the cyclization of appropriate diamines with diols under catalytic conditions. For instance, a palladium-catalyzed cyclization reaction can be employed to couple propargyl units with diamine components, yielding the desired piperazine derivatives .
Industrial production methods often involve the use of base-free palladium catalysts to facilitate the oxidative cyclization of alkenes, providing an efficient route to various nitrogen heterocycles, including piperazines .
Chemical Reactions Analysis
1-(2-Propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for cyclization, radical initiators for trifluoromethylation, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine has a wide range of applications in scientific research:
Biology: It is studied for its potential biological activities, including its effects on various biological pathways and targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound is utilized in the production of materials with specific properties, such as those required in the manufacture of advanced polymers and coatings
Mechanism of Action
The mechanism by which 1-(2-Propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
1-(2-Propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine can be compared with other piperazine derivatives, such as:
1-(3-(trifluoromethyl)phenyl)piperazine: This compound also contains a trifluoromethyl group but lacks the propynyl substitution, resulting in different chemical and biological properties.
2-(3-trifluoromethyl-phenyl)-piperazine: Similar in structure but with variations in the position of the trifluoromethyl group, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable in various research and industrial contexts.
Properties
IUPAC Name |
1-prop-2-ynyl-4-[3-(trifluoromethyl)phenyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2/c1-2-6-18-7-9-19(10-8-18)13-5-3-4-12(11-13)14(15,16)17/h1,3-5,11H,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPULLSOELSTKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363139 | |
Record name | 1-(2-propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821935 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
94361-05-4 | |
Record name | 1-(2-propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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